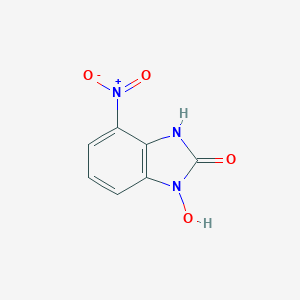

3-hydroxy-7-nitro-1H-benzimidazol-2-one

Description

Structure

2D Structure

Properties

CAS No. |

116059-18-8 |

|---|---|

Molecular Formula |

C7H5N3O4 |

Molecular Weight |

195.13 g/mol |

IUPAC Name |

3-hydroxy-7-nitro-1H-benzimidazol-2-one |

InChI |

InChI=1S/C7H5N3O4/c11-7-8-6-4(9(7)12)2-1-3-5(6)10(13)14/h1-3,12H,(H,8,11) |

InChI Key |

OFNRAYCVCXGORV-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)N2O |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)N2O |

Synonyms |

2H-Benzimidazol-2-one,1,3-dihydro-1-hydroxy-4-nitro-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Proposed Synthesis of 3-hydroxy-7-nitro-1H-benzimidazol-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 3-hydroxy-7-nitro-1H-benzimidazol-2-one, a novel benzimidazolone derivative. Due to the absence of a direct, established synthesis in the current literature, this document presents a theoretical multi-step approach based on well-documented analogous reactions for the synthesis of related benzimidazolone compounds. The proposed pathway involves the formation of a benzimidazolone core, followed by selective functional group introduction. This guide provides detailed, albeit extrapolated, experimental protocols and presents key reaction parameters in a structured format to aid researchers in the potential synthesis of this target molecule.

Introduction

Benzimidazolone and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities. The introduction of specific substituents, such as hydroxyl and nitro groups, can modulate the biological and physicochemical properties of the core structure, making them attractive targets for drug discovery and development. This guide focuses on a plausible, yet currently theoretical, synthesis of this compound. The proposed pathway is constructed from established synthetic methodologies for related benzimidazolone derivatives.

Proposed Overall Synthesis Pathway

The proposed synthesis of this compound is a multi-step process commencing with the formation of the benzimidazolone core, followed by sequential nitration and hydroxylation. The logical flow of this proposed synthesis is depicted in the diagram below.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols and Data

This section details the proposed experimental procedures for each step of the synthesis. The protocols are based on analogous transformations reported in the scientific literature for similar benzimidazolone derivatives.

Step 1: Synthesis of 1,3-Dihydro-2H-benzimidazol-2-one

The initial step involves the cyclization of o-phenylenediamine with urea to form the benzimidazolone core. This is a common and high-yielding method for constructing this heterocyclic system.

Experimental Protocol:

A mixture of o-phenylenediamine (1 equivalent) and urea (1.2 equivalents) is heated at 180°C for a specified duration. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solid product is typically purified by recrystallization from a suitable solvent such as ethanol.

| Parameter | Value/Condition |

| Starting Material | o-Phenylenediamine |

| Reagent | Urea |

| Stoichiometry | 1 : 1.2 |

| Temperature | 180°C |

| Solvent | None (neat) |

| Typical Yield | >90% |

Step 2: Synthesis of 7-Nitro-1,3-dihydro-2H-benzimidazol-2-one

The second step is the nitration of the benzimidazolone ring. The directing effects of the amide-like system are expected to favor nitration at positions 4 and 7. Selective formation of the 7-nitro isomer may require careful control of reaction conditions.

Experimental Protocol:

1,3-Dihydro-2H-benzimidazol-2-one (1 equivalent) is added portion-wise to a pre-cooled mixture of a nitrating agent, such as potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄), while maintaining a low temperature (e.g., 0-5°C). The reaction mixture is then stirred at a controlled temperature for several hours. Upon completion, the mixture is carefully poured onto ice, and the precipitated product is filtered, washed with water until neutral, and dried. Purification can be achieved by recrystallization.

| Parameter | Value/Condition |

| Starting Material | 1,3-Dihydro-2H-benzimidazol-2-one |

| Reagents | Potassium Nitrate, Sulfuric Acid |

| Stoichiometry | 1 : 1.1 (Benzimidazolone : KNO₃) |

| Temperature | 0-60°C (temperature control is crucial for selectivity)[1] |

| Solvent | Sulfuric Acid |

| Potential Byproducts | 4-nitro, 4,6-dinitro, and 4,5,7-trinitro isomers |

| Typical Yield | Variable, dependent on conditions |

Step 3: Synthesis of this compound

The final step involves the introduction of a hydroxyl group at the 3-position. This is a less common transformation for this ring system and may present synthetic challenges. A potential approach could involve an N-oxidation followed by rearrangement, or a direct N-hydroxylation, though the latter is less precedented. An alternative, though not explicitly detailed in the provided literature, might involve an N-arylation/alkylation followed by a Baeyer-Villiger type oxidation and subsequent deprotection.

Given the novelty of this step, a generalized protocol based on N-oxidation of similar heterocyclic systems is proposed.

Experimental Protocol (Hypothetical):

7-Nitro-1,3-dihydro-2H-benzimidazol-2-one (1 equivalent) is dissolved in a suitable solvent like acetic acid. An oxidizing agent, such as a peroxy acid (e.g., m-CPBA) or hydrogen peroxide, is added portion-wise at a controlled temperature. The reaction is monitored for the formation of the N-oxide intermediate. Subsequent rearrangement to the 3-hydroxy product may occur in situ or require specific conditions (e.g., heating or acid/base catalysis). The product would then be isolated by extraction and purified by chromatography.

| Parameter | Value/Condition |

| Starting Material | 7-Nitro-1,3-dihydro-2H-benzimidazol-2-one |

| Reagents | Peroxy acid (e.g., m-CPBA) or H₂O₂ in Acetic Acid |

| Temperature | Room temperature to moderate heating |

| Solvent | Acetic Acid or other suitable organic solvent |

| Purification | Column Chromatography |

Alternative Synthetic Strategies

An alternative approach to the target molecule could involve starting with a pre-functionalized benzene ring and then constructing the benzimidazolone core.

Caption: An alternative proposed pathway to the target molecule.

This retro-synthetic approach might offer better control over the substitution pattern on the benzene ring. However, the synthesis of the requisite substituted o-phenylenediamine precursor could be challenging.

Safety Considerations

The synthesis protocols described involve the use of corrosive and hazardous materials, including concentrated acids and oxidizing agents. Nitration reactions can be highly exothermic and require strict temperature control to prevent runaway reactions. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All reactions should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide provides a plausible, though theoretical, synthetic pathway for this compound based on established chemical transformations for analogous compounds. The successful synthesis will likely require careful optimization of reaction conditions, particularly for the selective nitration and the novel N-hydroxylation step. This document is intended to serve as a foundational resource for researchers aiming to synthesize this and related novel benzimidazolone derivatives. Further experimental validation is necessary to confirm the feasibility of this proposed route.

References

physicochemical properties of 3-hydroxy-7-nitro-1H-benzimidazol-2-one

An In-depth Technical Guide on the Physicochemical Properties of 3-hydroxy-7-nitro-1H-benzimidazol-2-one

Abstract

This technical guide provides a comprehensive overview of the anticipated . Due to the limited availability of direct experimental data for this specific compound, this document outlines the expected properties and detailed experimental protocols based on established knowledge of structurally related benzimidazolone derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of the molecule's characteristics. The content includes projected quantitative data, detailed experimental methodologies for its determination, and visual representations of relevant workflows and potential biological pathways.

Chemical Structure and Properties

This compound is a heterocyclic compound belonging to the benzimidazolone class. The presence of a nitro group and a hydroxyl group on the benzimidazole core is expected to significantly influence its electronic and, consequently, its physicochemical and biological properties.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Range | Method of Prediction/Basis |

| Molecular Formula | C₇H₅N₃O₄ | - |

| Molecular Weight | 195.14 g/mol | - |

| Melting Point | >300 °C (with decomposition) | Based on similar nitro-substituted benzimidazolones. |

| pKa | 5.0 - 6.0 (acidic proton on N1-H) and 8.0 - 9.0 (3-hydroxy group) | Estimated based on the electron-withdrawing nitro group and the acidic nature of the N-H and O-H protons. |

| Solubility | Poorly soluble in water; Soluble in polar aprotic solvents (e.g., DMSO, DMF). | General solubility characteristics of benzimidazolone derivatives. |

| LogP | 1.5 - 2.5 | Calculated based on structural analogues. |

Synthesis and Characterization

The synthesis of this compound can be hypothetically achieved through a multi-step process, as outlined in the workflow below.

Caption: Hypothetical synthesis workflow for this compound.

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

-

A small, dry sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The temperature is gradually increased at a rate of 1-2 °C per minute.

-

The temperature range at which the compound melts is recorded.

Determination of pKa

The pKa values can be determined by potentiometric titration or UV-Vis spectrophotometry.

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO).

-

The solution is titrated with a standard solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted, and the pKa is determined from the half-equivalence point.

Determination of Solubility

The equilibrium solubility of the compound can be determined using the shake-flask method.

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer solutions at different pH values).

-

The suspension is shaken at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), N-H proton (broad singlet, δ 10-12 ppm), O-H proton (broad singlet, variable ppm). |

| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), Carbonyl carbon (δ 150-160 ppm). |

| IR (cm⁻¹) | N-H stretch (3200-3400), C=O stretch (1680-1720), N-O stretch (1500-1550 and 1300-1350), O-H stretch (3300-3500, broad). |

| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight (e.g., [M+H]⁺ at 196.03). |

Potential Biological Activity and Signaling Pathways

Nitro-substituted benzimidazolones have been reported to exhibit a range of biological activities, including antimicrobial and anticancer effects. The mechanism of action for such compounds often involves the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.

Caption: Postulated signaling pathway for the biological activity of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected . The presented data, being predictive in nature, underscores the necessity for empirical validation. The detailed experimental protocols offer a clear roadmap for researchers to determine the precise characteristics of this compound. Further investigation into its biological activities is warranted to explore its potential therapeutic applications.

An In-depth Technical Guide on the Potential Mechanism of Action of 3-hydroxy-7-nitro-1H-benzimidazol-2-one

The benzimidazole scaffold is a cornerstone in medicinal chemistry, largely due to its structural similarity to naturally occurring purines, which allows it to interact with a wide range of biological targets. This versatile structure is found in numerous FDA-approved drugs. The introduction of a nitro group and a hydroxyl group to the benzimidazol-2-one core, as in the case of 3-hydroxy-7-nitro-1H-benzimidazol-2-one, is expected to confer specific biological activities, primarily in the realms of anticancer and antimicrobial action.

Potential Anticancer Mechanisms of Action

Nitro-substituted benzimidazole derivatives have demonstrated significant potential as anticancer agents. The mechanism of action for such compounds is often multifactorial, targeting key pathways involved in cancer cell proliferation, survival, and angiogenesis. Based on in-silico and in-vitro studies of similar compounds, several key protein targets have been identified.

1. Inhibition of Dihydrofolate Reductase (DHFR):

DHFR is a crucial enzyme in the synthesis of purines and pyrimidines, which are essential for DNA replication and cell division. Inhibition of DHFR leads to a depletion of the nucleotide pool, thereby arresting cell proliferation. Molecular docking studies on N-substituted 6-nitro-1H-benzimidazole derivatives have predicted that DHFR is a likely target.

2. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can starve tumors of essential nutrients and oxygen. Several benzimidazole derivatives have been shown to be potent inhibitors of VEGFR-2.

3. Histone Deacetylase 6 (HDAC6) Inhibition:

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer drugs. Molecular docking studies have suggested that nitro-substituted benzimidazoles may act as inhibitors of HDAC6.

Below is a diagram illustrating the potential signaling pathways that could be targeted by this compound in cancer cells.

Potential Antimicrobial Mechanisms of Action

Benzimidazole derivatives are known for their broad-spectrum antimicrobial activity. The nitro group, in particular, is a well-known pharmacophore in antimicrobial agents, often acting as a prodrug that is activated under the reductive conditions found in microbial cells.

1. Inhibition of Dihydrofolate Reductase (DHFR):

Similar to its role in cancer, DHFR is also a validated target in bacteria and fungi. Inhibition of microbial DHFR disrupts the synthesis of essential nucleic acids and amino acids, leading to cell death.

2. Oxidative Stress Induction:

The nitro group can be reduced by microbial nitroreductases to form reactive nitroso and hydroxylamino derivatives. These reactive species can induce significant oxidative stress, damaging cellular components such as DNA, proteins, and lipids.

3. Disruption of Cell Wall Synthesis:

While less commonly reported for this specific subclass, some benzimidazole derivatives have been found to interfere with the synthesis of the microbial cell wall, a structure essential for maintaining cell integrity.

Below is a diagram illustrating the potential workflow for identifying and characterizing the antimicrobial mechanism of action.

Quantitative Data Summary

The following tables provide a template for the types of quantitative data that would be essential for characterizing the biological activity of this compound.

Table 1: In-vitro Anticancer Activity

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast | Data not available |

| HepG2 | Liver | Data not available |

| A549 | Lung | Data not available |

| PC3 | Prostate | Data not available |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In-vitro Antimicrobial Activity

| Microbial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | Data not available |

| Escherichia coli | Gram-negative bacteria | Data not available |

| Candida albicans | Fungus | Data not available |

| Aspergillus niger | Fungus | Data not available |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of findings. Below are standard protocols for key experiments to elucidate the mechanism of action.

1. Cell Viability Assay (MTT Assay) for Anticancer Activity

-

Objective: To determine the cytotoxic effect of the compound on cancer cell lines and calculate the IC₅₀ value.

-

Methodology:

-

Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value by non-linear regression analysis.

-

2. Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Methodology:

-

Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

3. In-silico Molecular Docking

-

Objective: To predict the binding affinity and interaction patterns of the compound with potential protein targets.

-

Methodology:

-

Obtain the 3D structures of the target proteins (e.g., DHFR, VEGFR-2, HDAC6) from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate the 3D structure of this compound and optimize its geometry.

-

Perform molecular docking using software such as AutoDock or Schrödinger to predict the binding pose and calculate the binding energy of the compound within the active site of the target protein.

-

Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein residues.

-

The Ascendant Therapeutic Potential of Nitrobenzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, an isostere of naturally occurring purines, represents a "privileged structure" in medicinal chemistry, granting it the ability to interact with a wide array of biological targets. The addition of a nitro group to this versatile core significantly modulates its electronic properties and biological activity, giving rise to a class of compounds—nitrobenzimidazole derivatives—with potent and diverse pharmacological profiles. These derivatives have garnered substantial interest for their potential as anticancer, antimicrobial, and antiparasitic agents.

This technical guide provides a comprehensive overview of the biological activities of nitrobenzimidazole derivatives. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows to support ongoing research and development efforts in this promising field.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Nitrobenzimidazole derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. Their mechanism of action is often multifaceted, involving the inhibition of crucial cellular machinery, induction of programmed cell death (apoptosis), and arrest of the cell cycle.

Key mechanisms include:

-

Inhibition of Tubulin Polymerization: Like some established chemotherapeutics, certain benzimidazole derivatives interfere with microtubule dynamics, which are essential for cell division, leading to mitotic arrest.

-

Topoisomerase Inhibition: These compounds can inhibit topoisomerase enzymes (Topo I and II), which are vital for managing DNA topology during replication and transcription, leading to DNA damage and cell death.

-

Induction of Apoptosis: Many derivatives trigger apoptosis through various signaling pathways, often involving the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.

-

Kinase Inhibition: Some derivatives act as inhibitors for specific kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative nitrobenzimidazole derivatives against various cancer cell lines.

| Compound ID/Description | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) | Citations |

| Benzimidazole-triazole hybrid (Compound 18) | A549 (Lung) | 0.63 | 5-FU | 1.69 | |

| Benzimidazole-triazole hybrid (Compound 18) | MCF-7 (Breast) | 1.3 | 5-FU | 2.80 | |

| Benzimidazole-triazole hybrid (Compound 32) | HCT-116 (Colon) | 3.87 | Doxorubicin | 4.17 | |

| Benzimidazole-triazole hybrid (Compound 32) | HepG2 (Liver) | 8.34 | Doxorubicin | 5.57 | |

| Fluoro aryl benzimidazole derivative (Compound 1) | Various | Potent activity | - | - | |

| 2-thiobezimidazole derivative (Compound 3c) | HCT-116 (Colon) | Effective | Imatinib | - | |

| 2-thiobezimidazole derivative (Compound 3l) | TK-10 (Renal) | Effective | Imatinib | - | |

| Benzimidazole derivative with sulfonamide (Compound 10) | MGC-803 (Gastric) | 1.02 - 5.40 | 5-FU | 6.82 - 18.42 |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. 5-FU (5-Fluorouracil), Doxorubicin, and Imatinib are standard chemotherapy drugs.

Antimicrobial and Antiparasitic Activity

The nitro group is a critical pharmacophore for antimicrobial and antiparasitic activity. Its mechanism often relies on reductive activation within the target organism, which is typically anaerobic or microaerophilic. This process generates reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules, including DNA, leading to cell death.

Antimicrobial Data

Nitrobenzimidazoles have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species.

| Compound Description | Microorganism | Quantitative Data (Zone of Inhibition / MIC) | Standard Drug | Citations |

| 5-nitro-2-phenyl-1H-benzoimidazole (XY-3) | Bacillus cereus | 18 mm zone of inhibition | Streptomycin | |

| 2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenol (XY-1) | Escherichia coli | 17 mm zone of inhibition | Streptomycin | |

| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | Bacillus subtilis | MIC: 0.49 µg/mL | Tetracycline | |

| Halogenated 2-trifluoromethylbenzimidazoles | Bacillus subtilis | Pronounced inhibitory effect | - |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

Antiparasitic Data

These derivatives are effective against several protozoan parasites, including those responsible for diseases like giardiasis and trichomoniasis.

| Compound Description | Parasite | IC₅₀ (µM) | Standard Drug | Standard IC₅₀ (µM) | Citations |

| 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(4-fluorophenyl)acetamide (Compound 7) | Giardia intestinalis | 3.95 | Benznidazole | ~27.65 (7x less active) | |

| 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(4-fluorophenyl)acetamide (Compound 7) | Trichomonas vaginalis | Potent | Benznidazole | 4x less active | |

| 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(4-chlorophenyl)acetamide (Compound 8) | Trichomonas vaginalis | Potent | Benznidazole | 4x less active | |

| Novel Nitroimidazole Carboxamides | Giardia lamblia (resistant strains) | 0.1 - 2.5 | Metronidazole | 6.1 - 18 | |

| Novel Nitroimidazole Carboxamides | Entamoeba histolytica | 1.7 - 5.1 | Metronidazole | 5.0 |

Other Biological Activities

Beyond their cytotoxic and antimicrobial effects, nitrobenzimidazole derivatives have been explored for other therapeutic applications.

-

Phosphodiesterase (PDE) Inhibition: Certain 6-nitrobenzimidazole derivatives have shown excellent PDE inhibitory activity, with IC₅₀ values significantly lower than the standard inhibitor EDTA, suggesting potential for developing drugs for conditions where PDE modulation is beneficial. For example, compound 30 showed an IC₅₀ of 1.5 ± 0.043 µM, far superior to EDTA (IC₅₀ = 274 ± 0.007 µM).

-

Antihypertensive Activity: Some derivatives have been designed as angiotensin II type 1 (AT₁) receptor antagonists. One such compound demonstrated a high affinity for the AT₁ receptor (IC₅₀ = 1.03 ± 0.26 nM) and produced a significant, long-lasting decrease in mean blood pressure in hypertensive rat models, outperforming Losartan.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz DOT language help to clarify complex processes involved in the synthesis, screening, and mechanism of action of nitrobenzimidazole derivatives.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility of research findings. Below are methodologies for key experiments cited in the evaluation of nitrobenzimidazole derivatives.

Protocol 1: Synthesis of 2-Substituted-5-Nitrobenzimidazole Derivatives

This protocol is a general method based on the reductive cyclocondensation of 4-nitro-1,2-phenylenediamine with various aromatic aldehydes.

Materials:

-

4-nitro-1,2-phenylenediamine

-

Substituted aromatic aldehydes

-

Sodium metabisulphite (Na₂S₂O₅)

-

Dimethoxyethane (DME)

-

Ice-cold water

-

Ethyl acetate

-

Silica gel for column chromatography

-

Solvent system for TLC (e.g., Chloroform:Methanol 9:1)

Procedure:

-

Dissolve 1 equivalent of 4-nitro-1,2-phenylenediamine and 1 equivalent of the desired substituted aromatic aldehyde in dimethoxyethane.

-

Stir the mixture at 0°C in an ice bath for 2 hours.

-

Reflux the mixture for 1 hour to form the Schiff base intermediate.

-

Add an additional volume of dimethoxyethane and 1.01 equivalents of sodium metabisulphite (oxidant).

-

Stir the mixture under reflux for 24-48 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of ice-cold water.

-

Extract the product using ethyl acetate. Wash the organic layer several times with water.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography over silica gel to afford the pure nitrobenzimidazole derivative.

-

Characterize the final compound using spectroscopic methods (IR, NMR, Mass Spectrometry) and determine its melting point.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the IC₅₀ of anticancer compounds.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compounds (nitrobenzimidazole derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance (optical density) of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve (viability vs. log concentration) to determine the IC₅₀ value.

Protocol 3: Agar Well Diffusion Method for Antimicrobial Activity

This method is used to qualitatively or quantitatively assess the antimicrobial activity of chemical agents.

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli)

-

Nutrient agar or Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Sterile cork borer (6-8 mm diameter)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic solution (positive control)

-

Solvent (negative control)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) in sterile saline or broth.

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it to remove excess liquid. Evenly swab the entire surface of the agar plate to create a uniform lawn of microbial growth.

-

Well Creation: Use a sterile cork borer to punch uniform wells into the agar.

-

Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).

-

Interpretation: The size of the inhibition zone is proportional to the antimicrobial activity of the compound. Compare the zone diameters of the test compounds to the positive control.

Synthesis and Characterization of Novel Benzimidazolone Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of novel benzimidazolone compounds. Benzimidazolone and its derivatives are a pivotal class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. This document details established synthetic protocols, presents characterization data in a structured format, and visualizes key experimental workflows and biological signaling pathways.

Synthetic Methodologies

The synthesis of the benzimidazolone core primarily involves the cyclization of an o-phenylenediamine precursor with a carbonyl-containing reagent. Several methods have been developed to achieve this transformation, each with its own advantages in terms of yield, reaction conditions, and substrate scope. Below are detailed protocols for three common synthetic strategies.

Synthesis from o-Phenylenediamine and Urea

A straightforward and widely used method for preparing the parent benzimidazol-2-one involves the reaction of o-phenylenediamine with urea. This reaction proceeds via a cyclizative condensation mechanism.

Experimental Protocol:

-

In a round-bottom flask, a mixture of o-phenylenediamine (1 equivalent) and urea (1.1 equivalents) is prepared.

-

The mixture is heated at 100-200°C for 3-10 hours in the presence of an organic solvent and a phase transfer catalyst.[1]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the crude product is precipitated by the addition of water.

-

The solid is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent such as ethanol to afford pure benzimidazol-2-one.

One-Pot Synthesis from o-Phenylenediamine and Aldehydes

The condensation of o-phenylenediamines with various aldehydes offers a versatile route to 2-substituted benzimidazole derivatives, which can subsequently be oxidized to the corresponding benzimidazolones. One-pot procedures are particularly efficient.

Experimental Protocol:

-

A mixture of o-phenylenediamine (1.0 mmol) and an appropriate aldehyde (1.2 mmol) is stirred in acetonitrile (5 ml) at room temperature.[2]

-

A catalytic amount of a Lewis acid, such as lanthanum chloride (10 mol%), is added to the mixture.[2]

-

The reaction is monitored by TLC.[2]

-

After the reaction is complete, the solvent is removed under reduced pressure.[2]

-

The residue is then dissolved in ethyl acetate and washed with water and brine.[2]

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.[2]

-

The crude product is purified by column chromatography to yield the 2-substituted benzimidazole.[2]

-

Subsequent oxidation (e.g., using an oxidizing agent like KMnO4 or through aerobic oxidation) can then be performed to yield the benzimidazolone derivative.

Synthesis of Sulfonamide-Linked Benzimidazolone Derivatives

To enhance the biological activity, sulfonamide moieties can be incorporated into the benzimidazolone scaffold. This is typically achieved by reacting an amino-substituted benzimidazolone with a sulfonyl chloride.

Experimental Protocol:

-

An amino-substituted benzimidazolone derivative is dissolved in a suitable solvent such as pyridine or a mixture of THF with a base like triethylamine.

-

The appropriate sulfonyl chloride (1.1 equivalents) is added portion-wise to the solution at 0°C.

-

The reaction mixture is then stirred at room temperature for several hours until the starting material is consumed, as monitored by TLC.

-

The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography or recrystallization to give the desired sulfonamide-linked benzimidazolone derivative.[3]

Characterization Data

The synthesized benzimidazolone compounds are typically characterized by a combination of spectroscopic methods and physical property measurements. The following tables summarize typical characterization data for a representative set of benzimidazolone derivatives.

Table 1: Physical Properties of Representative Benzimidazolone Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| Benzimidazol-2-one | C₇H₆N₂O | 134.14 | 310-312 | >95 |

| 5-Nitrobenzimidazol-2-one | C₇H₅N₃O₃ | 179.13 | >300 | 85 |

| 2-(4-Chlorophenyl)-1H-benzo[d]imidazole | C₁₃H₉ClN₂ | 228.68 | 292-294 | 92 |

| N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzenesulfonamide | C₁₃H₁₁N₃O₃S | 205.31 | 245-247 | 78 |

Table 2: Spectroscopic Data for Representative Benzimidazolone Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spec (m/z) |

| Benzimidazol-2-one | 10.7 (s, 2H, NH), 7.1-7.0 (m, 4H, Ar-H) | 155.2 (C=O), 130.5, 121.3, 109.1 | 3250 (N-H), 1680 (C=O) | 135 [M+H]⁺ |

| 5-Nitrobenzimidazol-2-one | 11.2 (s, 2H, NH), 8.0 (d, 1H), 7.8 (dd, 1H), 7.2 (d, 1H) | 154.8 (C=O), 143.2, 135.8, 129.7, 118.9, 108.5, 105.6 | 3300 (N-H), 1700 (C=O), 1520, 1340 (NO₂) | 180 [M+H]⁺ |

| 2-(4-Chlorophenyl)-1H-benzo[d]imidazole | 12.8 (s, 1H, NH), 8.1 (d, 2H), 7.6-7.5 (m, 4H), 7.3-7.2 (m, 2H) | 151.5, 144.1, 135.2, 134.5, 129.8, 129.1, 126.9, 122.8, 119.3, 111.8 | 3420 (N-H), 1625 (C=N) | 229 [M+H]⁺ |

| N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzenesulfonamide | 10.5 (s, 1H, NH), 9.6 (s, 1H, NH), 7.8 (d, 2H), 7.6-7.5 (m, 3H), 7.1 (s, 1H), 6.9 (d, 1H), 6.8 (d, 1H) | 156.1 (C=O), 139.2, 133.0, 132.8, 130.9, 129.4, 127.1, 124.3, 111.9, 104.2 | 3280, 3240 (N-H), 1690 (C=O), 1330, 1160 (SO₂) | 206 [M+H]⁺ |

Experimental and Logical Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and biological signaling pathways associated with benzimidazolone compounds.

Experimental Workflows

Caption: General workflow for the synthesis of benzimidazol-2-one.

References

- 1. CN102285924A - Synthesis method of benzimidazolone - Google Patents [patents.google.com]

- 2. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-hydroxy-7-nitro-1H-benzimidazol-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-hydroxy-7-nitro-1H-benzimidazol-2-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document presents a detailed analysis based on data from closely related analogues and established principles of spectroscopic interpretation for substituted benzimidazolone systems. The information herein serves as a robust reference for the characterization and analysis of this compound and its derivatives.

Core Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. These values are extrapolated from published data for similar nitro- and hydroxy-substituted benzimidazole and benzimidazolone derivatives and are intended to be representative.

Table 1: Expected ¹H NMR Chemical Shifts (δ) in DMSO-d₆

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| N1-H | 11.0 - 12.5 | Singlet (broad) | Position can vary with concentration and temperature. |

| OH | 9.0 - 10.5 | Singlet (broad) | Position can be influenced by hydrogen bonding. |

| H-4 | 7.8 - 8.2 | Doublet | Deshielded due to the anisotropic effect of the nitro group. |

| H-5 | 7.2 - 7.6 | Triplet | |

| H-6 | 7.0 - 7.4 | Doublet |

Table 2: Expected ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C-2 (C=O) | 155 - 165 | Carbonyl carbon. |

| C-7a | 140 - 150 | Carbon bearing the nitro group. |

| C-3a | 130 - 140 | |

| C-4 | 120 - 130 | |

| C-5 | 115 - 125 | |

| C-6 | 110 - 120 | |

| C-7 | 105 - 115 |

Table 3: Key Infrared (IR) Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium-Broad |

| O-H Stretch | 3200 - 3500 | Broad |

| C=O Stretch | 1680 - 1720 | Strong |

| N-O Stretch (asymmetric) | 1500 - 1550 | Strong |

| N-O Stretch (symmetric) | 1330 - 1370 | Strong |

| C=C Aromatic Stretch | 1450 - 1600 | Medium-Variable |

Table 4: UV-Visible Spectroscopic Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Methanol/Ethanol | 270 - 290 | ~10,000 - 20,000 | π → π |

| 350 - 380 | ~5,000 - 10,000 | n → π |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are generalized based on standard practices for the characterization of organic compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 14 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled pulse program.

-

Spectral width: 0 to 200 ppm.

-

Number of scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FT-IR spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

3. UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A stock solution of the compound is prepared in a suitable UV-grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL. This stock solution is then serially diluted to obtain concentrations in the range of 10-50 µg/mL.

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Parameters:

-

Wavelength range: 200-800 nm.

-

Scan speed: Medium.

-

Slit width: 1-2 nm.

-

-

Data Analysis: The absorbance spectrum is recorded, and the wavelengths of maximum absorbance (λmax) are determined.

4. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source.

-

Parameters (ESI-MS):

-

Ionization mode: Positive or negative ion mode.

-

Capillary voltage: 3-5 kV.

-

Drying gas flow and temperature: Optimized for the specific instrument.

-

Mass range: m/z 50-500.

-

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) is determined to confirm the molecular weight of the compound.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of a synthesized chemical compound.

solubility and stability of 3-hydroxy-7-nitro-1H-benzimidazol-2-one

An In-depth Technical Guide on the Solubility and Stability of 3-hydroxy-7-nitro-1H-benzimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound belonging to the benzimidazolone class. Compounds in this class are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of a nitro group and a hydroxyl group on the benzimidazolone scaffold suggests potential for various pharmacological applications. This technical guide provides a comprehensive overview of the , based on established principles and data from structurally related compounds due to the limited availability of specific data for this exact molecule. It includes detailed experimental protocols for assessing these properties and discusses the potential biological relevance of this compound class, particularly in the context of cell signaling pathways.

Physicochemical Properties

The solubility and stability of a drug candidate are critical physicochemical properties that influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and shelf-life.

Solubility

The aqueous solubility of a compound is a key determinant of its oral bioavailability. Benzimidazole derivatives, in general, exhibit limited solubility in water. The solubility of this compound is expected to be low in aqueous media. For a structurally similar compound, 5-nitro-2-benzimidazolinone, it is reported to be "insoluble in water"[1][2]. Another related compound, 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one, is also described as "almost insoluble in water"[3].

Table 1: Representative Aqueous Solubility Data of Structurally Similar Benzimidazolone Derivatives

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| 5-Nitro-2-benzimidazolinone | Water | Not Specified | Insoluble | [1][2] |

| Albendazole (a benzimidazole carbamate) | Water | 25 | 0.0228 µg/mL | [4] |

Note: The data presented in this table is for structurally related compounds and should be considered as an estimation for this compound.

Stability

The chemical stability of a pharmaceutical compound is its ability to resist chemical change or degradation under various environmental conditions. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule[5].

Nitroaromatic compounds can be susceptible to reduction of the nitro group, while the benzimidazolone core can undergo hydrolysis under acidic or basic conditions. The presence of a hydroxyl group may also influence the molecule's stability. For instance, a study on 5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one noted a "substantial decrease in thermostability" due to the methyl group insertion[3].

Table 2: Representative Stability Data of Structurally Similar Benzimidazole Derivatives under Forced Degradation Conditions

| Compound | Stress Condition | Duration | Degradation (%) | Reference |

| Albendazole | Acid (0.1 M HCl) | 6 hours | 6.13 | [6][7] |

| Albendazole | Base (0.1 M NaOH) | 6 hours | Significant | [6][7] |

| Albendazole | Oxidative (3% H₂O₂) | 6 hours | Significant | [6][7] |

| Albendazole | Thermal (Dry Heat) | 6 hours | Significant | [6][7] |

| Albendazole | Photolytic | 6 hours | Stable | [6][7] |

| Pantoprazole (a benzimidazole derivative) | Acidic | Not Specified | Degraded | [8] |

| Pantoprazole (a benzimidazole derivative) | Alkaline | Not Specified | Stable | [8] |

| Pantoprazole (a benzimidazole derivative) | Oxidative | Not Specified | Degraded | [8] |

| Pantoprazole (a benzimidazole derivative) | Photolytic | Not Specified | Degraded | [8] |

Note: This table presents data from forced degradation studies on other benzimidazole derivatives to illustrate potential degradation patterns. The actual stability of this compound would need to be experimentally determined.

Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate assessment of solubility and stability. The following sections outline standard procedures that can be adapted for the characterization of this compound.

Aqueous Solubility Determination

2.1.1. Kinetic Solubility Assay (High-Throughput Screening)

This method is suitable for early-stage drug discovery to rapidly assess the solubility of a large number of compounds.

-

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is diluted into an aqueous buffer. The formation of precipitate is measured over time, often by nephelometry (light scattering) or UV spectrophotometry after filtration.

-

Methodology:

-

Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

In a 96-well microtiter plate, add a small volume of the DMSO stock solution to each well.

-

Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Mix the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

-

Measure the turbidity of each well using a nephelometer or measure the concentration of the soluble compound in the supernatant after centrifugation and/or filtration using a UV-Vis plate reader at the compound's λmax.

-

A calibration curve is used to determine the concentration of the dissolved compound.

-

2.1.2. Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound and is considered the gold standard.

-

Principle: An excess amount of the solid compound is equilibrated with a specific solvent over an extended period. The concentration of the dissolved compound in the saturated solution is then determined.

-

Methodology:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Chemical Stability Assessment (Forced Degradation)

Forced degradation studies are performed to identify the degradation products and pathways of a drug substance under various stress conditions, as mandated by ICH guidelines[5].

-

Principle: The compound is subjected to stress conditions such as acid, base, oxidation, heat, and light to accelerate its degradation. The extent of degradation and the formation of degradation products are monitored by a stability-indicating analytical method, typically HPLC.

-

Methodology:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.

-

Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

-

Photostability: Expose the solid compound and its solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

At each time point, withdraw a sample, neutralize it if necessary, and analyze it using a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and to detect any degradation products.

-

In Vitro Metabolic and Plasma Stability

These assays assess the susceptibility of a compound to metabolism by liver enzymes and degradation by plasma enzymes.

-

Principle: The compound is incubated with liver microsomes (for metabolic stability) or plasma (for plasma stability) at 37°C. The disappearance of the parent compound over time is monitored by LC-MS/MS.

-

Methodology:

-

Prepare a solution of this compound in a suitable solvent (e.g., DMSO) and dilute it into an incubation mixture containing either liver microsomes (with NADPH as a cofactor) or plasma from the desired species (e.g., human, rat, mouse).

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

-

The half-life (t½) and intrinsic clearance (CLint) can be calculated from the rate of disappearance of the compound.

-

Potential Biological Signaling Pathways

Benzimidazole derivatives are known to interact with various biological targets and modulate different signaling pathways. While the specific targets of this compound are not yet elucidated, related compounds have been shown to act as inhibitors of key cellular signaling cascades implicated in cancer and inflammation.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Certain benzimidazole derivatives have been identified as inhibitors of mTOR, a key kinase in this pathway.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK cascade, is another fundamental signaling pathway that relays extracellular signals to the cell nucleus to regulate gene expression and cellular processes like proliferation, differentiation, and survival. Benzimidazole-based compounds have been identified as inhibitors of components within this pathway, such as MEK5.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described in Section 2.

Caption: Workflow for solubility determination.

Caption: Workflow for stability assessment.

Conclusion

This technical guide has provided a framework for understanding and evaluating the . While specific experimental data for this compound is scarce, the provided protocols and data for analogous compounds offer a solid foundation for its physicochemical characterization. The potential for this class of compounds to interact with key cancer-related signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, underscores the importance of further investigation into its biological activities. A thorough understanding of its solubility and stability will be paramount for any future drug development efforts involving this and related benzimidazolone derivatives.

References

- 1. 2-Nitro-1H-benzimidazole | C7H5N3O2 | CID 97234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-NITRO-2-BENZIMIDAZOLINONE | 93-84-5 [chemicalbook.com]

- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. researchgate.net [researchgate.net]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. rjptonline.org [rjptonline.org]

- 8. scielo.br [scielo.br]

3-hydroxy-7-nitro-1H-benzimidazol-2-one crystal structure analysis

In-depth Technical Guide on the Crystal Structure Analysis of Nitro-Substituted 1H-benzimidazol-2-ones

Disclaimer: As of the latest available data, a complete, publicly accessible single-crystal X-ray diffraction study for 3-hydroxy-7-nitro-1H-benzimidazol-2-one is not available in the surveyed scientific literature. Therefore, this technical guide utilizes the detailed crystal structure analysis of a closely related compound, 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO) , to illustrate the principles and methodologies of crystal structure analysis for this class of compounds. The data and protocols presented herein are derived from the published study of TriNBO and serve as a representative example.[1]

This guide is intended for researchers, scientists, and drug development professionals interested in the solid-state characterization of nitro-substituted benzimidazolone derivatives.

Introduction to Nitro-Substituted Benzimidazolones

Benzimidazolone and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. The introduction of nitro groups to the benzimidazolone core can significantly influence the molecule's electronic properties, crystal packing, and biological activity. A detailed understanding of the three-dimensional structure through single-crystal X-ray diffraction is paramount for establishing structure-property relationships.

Crystallographic Data of 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO)

The following table summarizes the key crystallographic data obtained from the single-crystal X-ray diffraction analysis of TriNBO.[1]

| Parameter | Value |

| Chemical Formula | C7H3N5O7 |

| Crystal System | Orthorhombic |

| Space Group | P 21 21 21 |

| Crystal Density (at 173 K) | 1.767 g/cm3 |

| Crystal Habit | Yellow Prism |

Key Geometric Parameters of TriNBO

The crystal structure of TriNBO reveals important details about its molecular geometry, particularly the orientation of the nitro groups relative to the benzimidazolone plane.[1]

| Geometric Parameter | Value |

| Bond Lengths (Å) | |

| C4-N (Nitro Group) | 1.427 |

| C5-N (Nitro Group) | 1.495 |

| C6-N (Nitro Group) | 1.471 |

| Dihedral Angles (°) | |

| Dihedral angle of 4-NO2 and benzimidazol-2-one plane | 7.26 |

| Dihedral angle of 5-NO2 and benzimidazol-2-one plane | 88.85 |

| Dihedral angle of 6-NO2 and benzimidazol-2-one plane | 14.42 |

Experimental Protocols

Synthesis and Crystallization

A general approach to the synthesis of nitro-substituted 1,3-dihydro-2H-benzimidazol-2-ones involves the nitration of the parent benzimidazolone. In the case of TriNBO, the synthesis was achieved through a nitration reaction using potassium nitrate in sulfuric acid.[1]

Synthesis of TriNBO: 1,3-dihydro-2H-benzimidazol-2-one is added in small portions to a stirred and cooled solution of potassium nitrate in 98% sulfuric acid. The reaction mixture is then slowly warmed and stirred for several hours to achieve complete nitration.

Crystallization: Single crystals of TriNBO suitable for X-ray diffraction were obtained by the slow cooling and long-standing of a solution of the compound in 95% nitric acid in a freezer at -18 °C.[1] This non-ordinary solvent was chosen to prevent the formation of solvates in the crystal lattice.[1]

Single-Crystal X-ray Diffraction

The determination of the three-dimensional molecular structure is achieved through single-crystal X-ray diffraction. A suitable single crystal is selected and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected.

Data Collection and Structure Solution: For TriNBO, the data was collected at a low temperature (173 K) to minimize thermal vibrations of the atoms.[1] The collected diffraction data is then processed to determine the unit cell parameters and the space group. The structure is solved using direct methods and refined using full-matrix least-squares on F². This process involves iteratively adjusting a model of the atomic positions until it best fits the experimental diffraction data.

Structural Insights from TriNBO Analysis

The crystal structure analysis of TriNBO provides valuable insights into the molecule's conformation. The benzimidazolone core is essentially planar. The dihedral angles show that the nitro groups at positions 4 and 6 are nearly coplanar with the aromatic ring system, while the nitro group at position 5 is twisted significantly out of the plane.[1] This out-of-plane orientation of the 5-nitro group is associated with a longer C-N bond, suggesting it is more susceptible to nucleophilic substitution reactions.[1]

Conclusion

While the specific crystal structure of this compound remains to be determined, the analysis of the closely related 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one provides a robust framework for understanding the structural chemistry of this class of compounds. The detailed crystallographic data and experimental protocols for TriNBO serve as a valuable reference for researchers working on the design, synthesis, and characterization of novel benzimidazolone derivatives. Future studies to obtain the crystal structure of this compound would be highly beneficial to further elucidate the impact of combined hydroxy and nitro substitution on the molecular and supramolecular structure.

References

Quantum Chemical Calculations for 3-hydroxy-7-nitro-1H-benzimidazol-2-one: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide outlines the theoretical framework and practical workflow for conducting quantum chemical calculations on 3-hydroxy-7-nitro-1H-benzimidazol-2-one. Due to the limited availability of published data on this specific molecule, this guide presents a generalized methodology based on established computational studies of related benzimidazole derivatives. It serves as a comprehensive roadmap for researchers seeking to investigate the electronic structure, spectroscopic properties, and reactivity of this and similar compounds.

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern drug discovery and development.[1][2] These computational methods allow for the detailed investigation of molecular properties at the electronic level, providing insights that are often difficult or impossible to obtain through experimental means alone. For novel heterocyclic compounds like this compound, a derivative of the versatile benzimidazole scaffold known for its wide range of biological activities, quantum chemical calculations can elucidate key physicochemical properties that govern its potential as a therapeutic agent.[3][4]

This guide will cover the essential aspects of performing quantum chemical calculations, from initial structure preparation to the analysis of computed properties. It will also provide illustrative experimental protocols for the synthesis and characterization of similar nitro-substituted benzimidazolones, which are crucial for validating the computational results.

Theoretical Background: Density Functional Theory (DFT)

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT is one of the most popular and versatile methods available in computational chemistry.[1][5] The fundamental tenet of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification over traditional wave-function-based methods.

The choice of a functional and a basis set are the two most important parameters that must be selected before initiating DFT calculations, as they significantly influence the accuracy of the results.[5]

Generalized Workflow for Quantum Chemical Calculations

The process of performing quantum chemical calculations on a molecule like this compound can be broken down into a series of sequential steps. This workflow ensures a systematic and thorough investigation of the molecule's properties.

Detailed Computational Methodologies

Software Packages

A variety of software packages are available for performing DFT calculations. Some commonly used programs include Gaussian, ORCA, and PySCF.[6] These platforms offer a wide range of functionals and basis sets suitable for studying organic molecules.

Geometry Optimization

The first step in any quantum chemical study is to determine the most stable 3D conformation of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. A common level of theory for this purpose is the B3LYP functional with a 6-31G(d,p) basis set.

Frequency Calculations

Following geometry optimization, a frequency calculation is performed to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies confirms a stable structure. These calculations also provide theoretical vibrational frequencies, which can be compared with experimental Infrared (IR) and Raman spectra.

Electronic Properties

Several key electronic properties can be calculated to understand the reactivity and stability of the molecule:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites.

Spectroscopic Properties

DFT can be used to predict various spectroscopic properties, which are invaluable for interpreting experimental data:

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of the molecule.

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum.[1]

Illustrative Data Presentation

The quantitative data generated from quantum chemical calculations should be presented in a clear and organized manner. Below are examples of tables that could be used to summarize the calculated properties of this compound.

Table 1: Calculated Geometric Parameters (Bond Lengths and Angles)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

| Bond Length | C=O | 1.22 Å |

| N-O (nitro) | 1.25 Å | |

| C-N (imidazole) | 1.38 Å | |

| Bond Angle | C-N-C (imidazole) | 108.5° |

| O-N-O (nitro) | 124.0° |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H stretch | 3450 | N/A |

| C=O stretch | 1750 | N/A |

| NO₂ asymmetric stretch | 1550 | N/A |

| NO₂ symmetric stretch | 1350 | N/A |

Table 3: Calculated Electronic Properties

| Property | Calculated Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -2.80 |

| HOMO-LUMO Gap | 3.70 |

| Dipole Moment | 5.20 D |

Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Calculated ¹H Shift | Calculated ¹³C Shift |

| C2 | - | 155.0 |

| C4 | 7.80 | 120.0 |

| C5 | 7.20 | 115.0 |

| C6 | 8.10 | 130.0 |

| N1-H | 10.50 | - |

Note: The values in these tables are illustrative and not based on actual calculations for this compound.

Experimental Protocols for Synthesis and Characterization

Experimental validation is a critical component of any computational study. The synthesis and spectroscopic characterization of this compound would be necessary to confirm the theoretical findings. Below are generalized experimental protocols based on the synthesis of similar compounds.[3][7][8]

Synthesis of Nitro-Substituted Benzimidazol-2-ones

A common method for the synthesis of nitro-benzimidazol-2-ones involves the nitration of a benzimidazol-2-one precursor.[7]

Materials:

-

3-hydroxy-1H-benzimidazol-2-one

-

Potassium nitrate (KNO₃)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Ice bath

-

Magnetic stirrer

-

Standard glassware

Procedure:

-

A solution of potassium nitrate in concentrated sulfuric acid is prepared in a flask and cooled in an ice bath.

-

The 3-hydroxy-1H-benzimidazol-2-one precursor is added portion-wise to the cooled nitrating mixture with continuous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to a specific temperature (e.g., 60 °C) and stirred for several hours.[7]

-

The reaction is quenched by pouring the mixture over crushed ice.

-

The resulting precipitate is filtered, washed with cold water until neutral, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Spectroscopic Characterization

The structure of the synthesized compound would be confirmed using a variety of spectroscopic techniques.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as N-H, C=O, and N-O stretches.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Relationship Between Calculated Properties and Applications

The data obtained from quantum chemical calculations can be directly linked to potential applications of the molecule, particularly in drug design.

Conclusion

This technical guide provides a comprehensive framework for the quantum chemical investigation of this compound. By following the outlined computational workflow and validating the results with experimental data, researchers can gain a deep understanding of the molecule's structure, reactivity, and spectroscopic properties. These insights are crucial for assessing its potential as a lead compound in drug discovery and for guiding the design of new, more potent analogues. The integration of computational and experimental chemistry is a powerful strategy for accelerating the development of novel therapeutics.

References

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 5. Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials [mdpi.com]

- 6. density functional theory - What software shall I use for DFT on an organic molecule? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

- 7. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic compound - Wikipedia [en.wikipedia.org]

Preliminary Toxicity Assessment of 3-hydroxy-7-nitro-1H-benzimidazol-2-one: An In-depth Technical Guide

Disclaimer: No specific toxicological studies for 3-hydroxy-7-nitro-1H-benzimidazol-2-one are publicly available at the time of this writing. This guide provides a preliminary toxicity assessment based on the known toxicological profiles of structurally related compounds, namely nitroaromatic compounds and benzimidazole derivatives. The experimental protocols described herein are proposed as a foundational framework for the initial safety evaluation of this novel compound.

Introduction to the Toxicological Profile

This compound is a heterocyclic compound containing both a benzimidazole core and a nitroaromatic moiety. The toxicological properties of this molecule are likely to be influenced by both of these structural features. Nitroaromatic compounds are a class of chemicals known for their potential to cause a range of toxic effects, including mutagenicity and carcinogenicity.[1][2][3] The benzimidazole scaffold is found in a variety of pharmaceuticals and is generally considered to have a good safety profile, though some derivatives have been associated with adverse effects.[4][5]

Potential Toxicity Associated with the Nitroaromatic Moiety

The presence of a nitro group on an aromatic ring is a significant structural alert for potential toxicity. The mechanism of toxicity for many nitroaromatic compounds involves the enzymatic reduction of the nitro group to form highly reactive intermediates.[6]

Mechanism of Action:

The bioreduction of the nitro group is a key step in the toxic mechanism of nitroaromatic compounds.[6] This process can occur via one- or two-electron reduction pathways, leading to the formation of nitroso and hydroxylamine intermediates. These intermediates are electrophilic and can covalently bind to cellular macromolecules, including DNA, leading to the formation of DNA adducts. This DNA damage, if not repaired, can lead to mutations and potentially initiate carcinogenesis.[7][8][9]